2-keto-3-deoxygluconate permease
Description
Properties
CAS No. |
109136-63-2 |
|---|---|
Molecular Formula |
C5H10N2S |
Synonyms |
2-keto-3-deoxygluconate permease |
Origin of Product |
United States |
Molecular Biology and Genetics of Kdgt Gene Encoding 2 Keto 3 Deoxygluconate Permease
Genomic Localization and Transcriptional Organization of kdgT
The kdgT gene, which encodes the 2-keto-3-deoxygluconate (B102576) permease, is strategically located within the genomes of bacteria that utilize pectin (B1162225) and its derivatives as a carbon source. Its organization and the surrounding genetic architecture are finely tuned to ensure a coordinated response to the availability of specific substrates.
Operon Structure and Co-transcribed Genes
In many bacteria, including the well-studied Bacillus subtilis and various species of Erwinia and Escherichia coli, the kdgT gene is part of a larger transcriptional unit known as an operon. uni-goettingen.dewwu.edunih.gov An operon consists of multiple genes that are transcribed together as a single polycistronic mRNA molecule, allowing for the coordinated regulation of functionally related genes. wwu.edunih.gov
In Bacillus subtilis, for instance, the kdgT gene is the last gene in the kdgR-kdgK-kdgA-kdgT operon. uni-goettingen.deuni-goettingen.de The genes in this operon encode for proteins involved in the catabolism of KDG:
kdgR : Encodes the KdgR repressor protein, which is a key regulator of the operon itself. uni-goettingen.de
kdgK : Encodes for KDG kinase. nih.gov
kdgA : Encodes for KDPG aldolase (B8822740). nih.gov
This operon structure ensures that the permease required for KDG uptake (kdgT) is synthesized along with the enzymes necessary for its subsequent intracellular metabolism. uni-goettingen.denih.gov The genomic context of kdgT can vary between different bacterial species, but the theme of co-regulation with other pectinolytic genes is common. researchgate.net
Conserved Regulatory Elements within the kdgT Promoter Region
The promoter region of the kdgT gene and the operon it belongs to contains several conserved DNA sequences that serve as binding sites for regulatory proteins. nih.govnih.gov These elements are crucial for controlling the initiation of transcription.
A key conserved element is the KdgR box , which is the operator site for the KdgR repressor protein. nih.gov In Erwinia chrysanthemi, a 25-base pair oligonucleotide sequence (AAAAAAGAAACATTGTTTCATTTGT) within the kdgT regulatory region has been identified as the KdgR binding site. nih.gov The interaction of the KdgR repressor with this box prevents RNA polymerase from transcribing the downstream genes. nih.govyoutube.com Similar KdgR binding sites have been identified in the promoter regions of pectinolytic genes in other bacteria, highlighting a conserved mechanism of regulation. nih.gov
The following table summarizes the key genes and regulatory elements in the kdg operon of Bacillus subtilis:
| Gene/Element | Function |
| kdgR | Encodes the KdgR repressor protein |
| kdgK | Encodes 2-keto-3-deoxygluconate kinase |
| kdgA | Encodes 2-keto-3-deoxy-6-phosphogluconate aldolase |
| kdgT | Encodes 2-keto-3-deoxygluconate permease |
| KdgR box | Operator site for KdgR binding |
Transcriptional Regulation Mechanisms of kdgT Expression
The expression of the kdgT gene is tightly controlled by a combination of specific and global regulatory systems, ensuring that the permease is produced only when needed. This regulation allows bacteria to efficiently utilize available carbon sources and adapt to their environment. khanacademy.orgyoutube.com
Negative Regulation by Specific Transcriptional Repressors (e.g., KdgR Protein)
The primary mechanism for controlling kdgT expression is negative regulation by the KdgR protein . nih.govnih.gov KdgR is a transcriptional repressor that binds to the operator region (KdgR box) in the promoter of the kdg operon, physically blocking transcription. nih.govyoutube.comasm.org
In the absence of an inducer molecule, the KdgR repressor remains bound to the DNA, and the genes of the operon, including kdgT, are not expressed. nih.govlibretexts.org When the inducer molecule, 2-keto-3-deoxygluconate (KDG), is present, it binds to the KdgR protein. nih.gov This binding causes a conformational change in the KdgR protein, reducing its affinity for the operator DNA. nih.govyoutube.com The repressor then detaches from the operator, allowing RNA polymerase to access the promoter and initiate transcription of the operon. nih.govyoutube.com This mechanism ensures that the production of this compound is directly triggered by the presence of its substrate. nih.gov
Role of Global Regulatory Systems (e.g., CcpA in Gram-positive Bacteria)
In addition to specific repressors, global regulatory systems also influence kdgT expression. In many Gram-positive bacteria, such as Bacillus subtilis, Catabolite Control Protein A (CcpA) plays a significant role in carbon catabolite repression (CCR). uni-goettingen.denih.govplos.org CCR is a global regulatory mechanism that allows bacteria to preferentially utilize readily metabolizable carbon sources, such as glucose, over less favorable ones. plos.org
CcpA, in conjunction with the phosphotransferase system (PTS), can repress the expression of operons involved in the catabolism of alternative carbon sources, including the kdg operon. uni-goettingen.denih.gov When a preferred carbon source like glucose is available, CcpA is activated and binds to specific DNA sites called catabolite responsive elements (cre) located in the promoter regions of target operons. nih.gov This binding leads to the repression of transcription. nih.gov Therefore, even if an inducer for the kdg operon is present, the presence of glucose will prevent the expression of kdgT and other genes in the operon. uni-goettingen.denih.gov This hierarchical control ensures that the bacterium utilizes the most energy-efficient carbon source available.
Inducer Molecules and Environmental Cues for kdgT Expression (e.g., Galacturonate, Polygalacturonate)
The primary inducer molecule for the expression of the kdgT gene is 2-keto-3-deoxygluconate (KDG) . nih.gov However, the environmental cues that lead to the intracellular presence of KDG are typically pectin and its degradation products, such as galacturonate and polygalacturonate . uni-goettingen.denih.gov
Bacteria that can utilize pectin secrete extracellular enzymes, such as pectinases and polygalacturonases, to break down this complex polysaccharide into smaller oligomers and monomers. nih.govasm.org These smaller molecules, including galacturonate, are then transported into the cell and converted through a series of enzymatic steps into KDG. nih.gov It is this intracellularly produced KDG that then acts as the true inducer by binding to the KdgR repressor and derepressing the kdg operon. nih.gov Therefore, the presence of pectin-related compounds in the environment serves as the initial signal for the eventual expression of this compound.
The following table details the regulatory proteins and inducer molecules involved in kdgT expression:
| Regulator/Inducer | Type | Function |
| KdgR | Specific Repressor | Binds to the operator to block transcription in the absence of an inducer. nih.govnih.gov |
| CcpA | Global Repressor | Mediates carbon catabolite repression, inhibiting expression in the presence of preferred carbon sources. uni-goettingen.denih.gov |
| 2-Keto-3-deoxygluconate (KDG) | Inducer | Binds to KdgR, causing its release from the operator and allowing transcription. nih.gov |
| Galacturonate/Polygalacturonate | Environmental Cue | Precursors that are converted to the inducer KDG. uni-goettingen.denih.gov |
Repression by Preferred Carbon Sources (e.g., Glucose)
The expression of the kdgT gene is subject to catabolite repression, a common regulatory mechanism in bacteria that ensures the preferential utilization of energy-efficient carbon sources like glucose over less favorable ones. In Escherichia coli, the presence of glucose significantly represses the expression of the kdg regulon, which includes kdgT. nih.govnih.gov This repression is a key aspect of the coordinated control of the KDG metabolic pathway. nih.govnih.gov
The mechanism of catabolite repression of the kdg regulon, including kdgT, is linked to the global regulatory system involving the cAMP receptor protein (CRP) and cyclic AMP (cAMP). When glucose is abundant, intracellular cAMP levels are low, leading to reduced formation of the CRP-cAMP complex. This complex is a positive regulator for many catabolic operons, and its reduced availability contributes to the repression of kdgT expression.
It has been observed that there is a strong decoordination in the catabolic repression of the three operons within the kdg regulon (kdgT, kdgK, and kdgA). nih.govnih.gov This suggests that differences in the promoter and operator structures of these operons may play a role in the differential response to catabolite repression. nih.govnih.gov
Genetic Tools and Methodologies for Studying kdgT
A variety of genetic techniques have been instrumental in characterizing the kdgT gene and its product. These methodologies have enabled researchers to isolate, manipulate, and analyze the gene, providing insights into its regulation and function.
Gene Cloning and Heterologous Expression Systems
The kdgT gene has been successfully cloned and expressed in heterologous systems, a foundational technique for its detailed study. asm.orgnih.gov In Escherichia coli, the kdgT gene was isolated from the Clarke and Carbon bank on a ColE1 hybrid plasmid. asm.orgnih.gov Subsequent subcloning of restriction fragments into the plasmid vector pBR322 allowed for the localization of the kdgT gene to a specific 1.4-megadalton PstI DNA fragment. nih.gov
This approach not only enabled the isolation of the gene but also facilitated its amplification. The gene product of kdgT was amplified up to 14-fold compared to the level found in a haploid strain, providing sufficient quantities of the permease for biochemical characterization. nih.gov Heterologous expression systems are crucial for studying proteins that may be difficult to isolate from their native organisms or for analyzing the function of a gene in a different genetic background. nih.govfrontiersin.orgnih.gov For instance, the kdgT gene from Erwinia chrysanthemi was cloned on an R-prime plasmid by complementing a kdgT mutation in E. coli. nih.gov
Mutagenesis Strategies (e.g., Transposable Element Mutagenesis)
Mutagenesis is a powerful tool for dissecting the function of a gene by observing the phenotypic effects of its alteration. In the study of kdgT, both spontaneous and induced mutations have been informative. For example, thermosensitive mutants of E. coli K-12 have been selected that can grow on KDG at 28°C but not at 42°C. nih.gov Analysis of these mutants revealed that the carrier molecule for KDG uptake becomes thermolabile, providing strong evidence that kdgT is the structural gene for the KDG transport system. nih.gov
Transposable element mutagenesis has also been employed to study kdgT. In Erwinia chrysanthemi, the cloned kdgT gene was mutagenized with a mini-Mu-lac transposable element. nih.gov This technique is particularly useful as it can create insertions that not only disrupt the gene but can also generate fusions with reporter genes like lacZ, facilitating the study of gene expression. nih.gov
Reporter Gene Fusions for Expression Analysis (kdgT-lac fusions)
Reporter gene fusions are essential for studying the regulation of gene expression. nih.govlibretexts.org By fusing the promoter and regulatory elements of a gene of interest to a reporter gene, such as lacZ (which encodes β-galactosidase), the expression of the target gene can be monitored by measuring the activity of the reporter enzyme. nih.govlibretexts.org
In the context of kdgT, in vitro gene fusions between kdgT and lacZ have been used to determine the direction of transcription of the gene. nih.gov Furthermore, a kdgT-lac fusion was introduced into the E. chrysanthemi chromosome via marker exchange recombination to study its regulation in its native host. nih.gov This approach revealed that the synthesis of the kdgT product was induced by galacturonate and polygalacturonate, but not by external KDG in the wild-type strain. nih.gov The use of reporter fusions has been critical in identifying regulatory mutants and understanding the roles of regulatory genes like kdgR and operator regions in controlling kdgT expression. nih.gov
Gene Deletion and Inactivation for Functional Analysis
To definitively determine the function of a gene, its complete deletion or inactivation is often necessary. This approach allows for the study of the resulting phenotype in the absence of the gene product. While the provided search results focus more on mutagenesis and reporter fusions for kdgT, the principles of gene deletion are a standard and powerful tool in molecular genetics. nih.govyoutube.com
Structural Biology and Mechanistic Insights into 2 Keto 3 Deoxygluconate Permease Function
Permease Classification within Major Facilitator Superfamily (MFS)
The 2-keto-3-deoxygluconate (B102576) permease is a member of the Major Facilitator Superfamily (MFS), one of the largest and most ubiquitous groups of membrane transporters. MFS proteins are single-polypeptide secondary carriers that facilitate the transport of a wide array of small solutes across cellular membranes. This transport is powered by chemiosmotic ion gradients, such as a proton motive force.
MFS transporters typically consist of 12 or 14 transmembrane alpha-helical segments. These helices are organized into two domains, the N-terminal and C-terminal domains, which are connected by a cytoplasmic loop. The KDG permease, consistent with its MFS classification, is involved in carbohydrate transport and more specifically, the transmembrane movement of 2-keto-3-deoxygluconate. uniprot.orgebi.ac.uk This family of transporters is found in both Gram-positive and Gram-negative bacteria, including well-studied species like Bacillus subtilis and Erwinia chrysanthemi. ebi.ac.uk
Substrate Binding and Recognition Specificity
The KDG permease exhibits a defined specificity for its primary substrate while also being capable of transporting other related compounds, albeit with different affinities.
The permease displays a high affinity for its principal substrate, 2-keto-3-deoxygluconate. The transport of KDG into the cell is a critical step for its subsequent metabolism. In the phytopathogenic bacterium Erwinia chrysanthemi, the KDG permease is essential for utilizing degraded pectin (B1162225) products from plant cell walls as a carbon and energy source. ebi.ac.uk The transport process follows saturation kinetics, indicating a specific binding interaction between the permease and KDG. In E. chrysanthemi, the apparent Michaelis constant (Km) for KDG uptake is 0.52 mM. nih.gov In Escherichia coli, the permease also demonstrates a high affinity for KDG, with a reported Km value of 0.15 mM. uniprot.org
Besides its primary substrate, the 2-keto-3-deoxygluconate permease can also facilitate the transport of other structurally similar molecules. One such secondary substrate is D-glucuronate. However, the affinity of the permease for D-glucuronate is considerably lower than for KDG. In Escherichia coli, the Km for D-glucuronate transport is 1.5 mM, which is tenfold higher than that for KDG. uniprot.org Similarly, in Erwinia chrysanthemi, the permease mediates the uptake of glucuronate with a low affinity. nih.gov
The substrate-binding site of the KDG permease can be competitively inhibited by molecules that are structurally analogous to KDG. Studies on the permease in Erwinia chrysanthemi have identified 2,5-diketo-3-deoxygluconate and 5-keto-4-deoxyuronate as effective competitive inhibitors. nih.gov These compounds bind to the permease but are not necessarily transported, thereby blocking the uptake of KDG. The inhibition constants (Ki) for these inhibitors have been determined to be 0.06 mM for 2,5-diketo-3-deoxygluconate and 0.11 mM for 5-keto-4-deoxyuronate, indicating a strong interaction with the permease. nih.gov
Table 1: Kinetic Parameters of this compound
| Organism | Substrate/Inhibitor | Parameter | Value (mM) | Reference |
|---|---|---|---|---|
| Erwinia chrysanthemi | 2-Keto-3-deoxygluconate | Km | 0.52 | nih.gov |
| Erwinia chrysanthemi | 2,5-diketo-3-deoxygluconate | Ki | 0.06 | nih.gov |
| Erwinia chrysanthemi | 5-Keto-4-deoxyuronate | Ki | 0.11 | nih.gov |
| Escherichia coli | 2-Keto-3-deoxygluconate | Km | 0.15 | uniprot.org |
| Escherichia coli | D-Glucuronate | Km | 1.5 | uniprot.org |
Transport Mechanism: Proton-Coupled Symport
The transport of 2-keto-3-deoxygluconate across the bacterial cell membrane is an active process that requires energy. The KDG permease functions as a proton-coupled symporter, meaning that the inward movement of KDG is coupled to the simultaneous transport of one or more protons down their electrochemical gradient.
The reliance of KDG transport on a proton gradient has been demonstrated through various experiments. Genetic and kinetic studies in Escherichia coli have provided evidence for the co-transport of protons with the anionic sugar KDG and its analogue D-glucuronate. nih.gov The uptake of KDG is catalyzed in a proton-dependent manner. uniprot.orguniprot.org This is further substantiated by the observation that the transport activity is completely abolished by protonophores such as carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and nigericin. uniprot.org These compounds dissipate the proton motive force across the membrane, thereby uncoupling the transport from its energy source and halting the uptake of KDG.
Role of Proton Motive Force in Translocation
The transport of 2-keto-3-deoxygluconate (KDG) across the bacterial cell membrane by this compound is an active process energized by the proton motive force (PMF). This permease functions as a proton-dependent symporter, meaning it cotransports a proton (H+) along with its substrate (KDG) into the cytoplasm. nih.govuniprot.orgebi.ac.uk The energy required for this transport is not derived from the direct hydrolysis of ATP but from the electrochemical potential gradient of protons across the cytoplasmic membrane. This gradient is composed of two elements: a difference in proton concentration (ΔpH) and a membrane potential (Δψ), with the outside of the membrane being more acidic and more positively charged than the inside. nih.gov
The translocation of KDG against its concentration gradient is thus coupled to the favorable movement of a proton down its electrochemical gradient. The process is initiated by the binding of a proton to the permease, which is thought to induce a conformational change that increases the affinity of the permease for its substrate, KDG. nih.gov Subsequent binding of KDG triggers further conformational changes that lead to its translocation across the membrane. This symport mechanism is a hallmark of many members of the Major Facilitator Superfamily (MFS), to which this compound belongs. nih.gov The dependence on the proton motive force is crucial for the bacterium to efficiently scavenge KDG from the environment, even when the external concentration is low.
Conformational Dynamics and Transmembrane Architecture
This compound is a member of the Major Facilitator Superfamily (MFS) of transporters. ebi.ac.uk While a high-resolution crystal structure of this specific permease is not yet available, its transmembrane architecture can be inferred from the well-characterized structures of other MFS members. These transporters typically consist of a single polypeptide chain that folds into 12 transmembrane helices (TMHs). wikipedia.org These helices are organized into two distinct domains, the N-terminal domain (TMHs 1-6) and the C-terminal domain (TMHs 7-12), which are connected by a cytoplasmic loop. wikipedia.org
The two domains are pseudosymmetrical and pack against each other, forming a central cavity where substrate binding and translocation occur. nih.govwikipedia.org This architecture allows the permease to adopt at least two major conformational states: an outward-facing conformation where the substrate binding site is accessible from the periplasm, and an inward-facing conformation where the binding site is open to the cytoplasm. The transition between these states is the physical basis of substrate transport across the membrane.
Significant insights into the function of this compound can be drawn from studies of its homologous MFS transporters, such as the lactose (B1674315) permease (LacY) and the glycerol-3-phosphate transporter (GlpT) from Escherichia coli. nih.govtcdb.org These transporters are believed to operate via a "rocker-switch" or "alternating access" mechanism. nih.govmdpi.com In this model, the N- and C-terminal domains of the transporter undergo a rigid body movement relative to each other, effectively "rocking" to alternately expose the substrate-binding site to either side of the membrane. nih.govwikipedia.org
Studies on LacY have shown that the binding of a proton and lactose from the periplasm induces a conformational change from the outward-facing to the inward-facing state. wikipedia.org This change is driven by the energy released from the proton moving down its electrochemical gradient. The release of the substrate and proton into the cytoplasm is followed by a return of the transporter to the outward-facing conformation, completing the transport cycle. The breaking and reformation of salt bridges between the N- and C-terminal bundles are thought to be crucial for these conformational changes. acs.org Similarly, the structure of GlpT has provided a framework for understanding how substrate binding in the central cavity can trigger the conformational shifts necessary for transport. nih.gov
Based on the insights from homologous MFS transporters, a model for the translocation of 2-keto-3-deoxygluconate by its permease can be proposed. This model follows the alternating access or rocker-switch mechanism and can be described in a series of steps:
Outward-Facing Conformation: The transport cycle begins with the permease in an outward-facing conformation, with the substrate binding site accessible to the periplasm.
Proton Binding: A proton from the periplasm binds to a specific site on the permease, likely a conserved acidic residue within the transmembrane domains. This binding event is thought to trigger an initial conformational change that increases the affinity for the substrate.
Substrate Binding: A molecule of 2-keto-3-deoxygluconate then binds to its recognition site within the central cavity of the permease.
Occluded State and Conformational Change: The binding of both the proton and the substrate induces a major conformational change, transitioning the transporter to an occluded state where the substrate is not accessible from either side of the membrane. This is followed by the "rocking" motion of the N- and C-terminal domains, leading to the inward-facing conformation.
Substrate and Proton Release: In the inward-facing conformation, the binding affinity for the substrate and the proton is reduced, leading to their release into the cytoplasm.
Return to Outward-Facing Conformation: Following the release of the substrate and proton, the empty permease reverts to its original outward-facing conformation, ready to initiate another transport cycle.
This model provides a framework for understanding how this compound utilizes the proton motive force to drive the efficient uptake of its substrate across the bacterial membrane.
Metabolic Role and Physiological Importance of 2 Keto 3 Deoxygluconate Permease
Central Role in Entner-Doudoroff Pathway Variants
The Entner-Doudoroff (ED) pathway is a primary route for glucose catabolism in many microorganisms, particularly Gram-negative bacteria. wikipedia.orglibretexts.org It represents an alternative to the more common Embden-Meyerhof-Parnas (glycolysis) pathway. libretexts.orgwikipedia.org KDG permease is integral to variants of the ED pathway that involve the extracellular or periplasmic conversion of sugars to KDG before transport into the cytoplasm.
Non-Phosphorylative Entner-Doudoroff Pathway
In the non-phosphorylative Entner-Doudoroff pathway, glucose is oxidized to gluconate, which is then dehydrated to form KDG. wikipedia.orgnih.gov This KDG is then transported into the cell by KDG permease. Inside the cell, KDG is cleaved by KDG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde. nih.govnih.gov This pathway is notably found in some archaea, such as the hyperthermophilic Sulfolobus solfataricus, which metabolizes glucose via this route. nih.govnih.gov
Phosphorylative and Semi-Phosphorylative Entner-Doudoroff Pathways
The classical phosphorylative ED pathway involves the intracellular phosphorylation of glucose to glucose-6-phosphate, which is then converted to 6-phosphogluconate and subsequently dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.orgfrontiersin.orgmedchemexpress.com KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate. wikipedia.orgwikipedia.orgou.edu
In the semi-phosphorylative ED pathway, glucose is first oxidized to gluconate and then dehydrated to KDG, similar to the non-phosphorylative pathway. nih.gov However, once KDG is transported into the cell by KDG permease, it is then phosphorylated by KDG kinase to form KDPG. nih.govfrontiersin.org This KDPG then enters the final steps of the classical ED pathway. nih.govfrontiersin.org This modified pathway has been identified in various bacteria and archaea. nih.govfrontiersin.org
Contribution to Pectin (B1162225), Uronic Acid, and Alginate Catabolism
KDG permease is essential for the uptake of breakdown products from complex polysaccharides like pectin, uronic acids, and alginate. This is particularly important for phytopathogenic and marine bacteria that utilize these polymers as a carbon and energy source.
Uptake of Degraded Plant Cell Wall Products (e.g., in Phytopathogens like Erwinia chrysanthemi)
The phytopathogenic bacterium Erwinia chrysanthemi (now reclassified as Dickeya dadantii) is a prime example of an organism that relies on KDG permease for its virulence. nih.govuniprot.orgt3biosci.com This bacterium secretes pectinases that break down the pectin in plant cell walls into smaller molecules, including KDG, 5-keto-4-deoxyuronate (DKI), and 2,5-diketo-3-deoxygluconate (DKII). nih.govresearchgate.netbiorxiv.org The KDG permease, encoded by the kdgT gene, then transports these degradation products into the bacterial cell. nih.govuniprot.orgebi.ac.uk In E. chrysanthemi, the expression of the kdgT gene is induced by galacturonate and polygalacturonate, the main components of pectin. nih.gov While the wild-type strain cannot grow on external KDG, regulatory mutants with mutations in the kdgR gene or the operator region of kdgT can utilize KDG as a sole carbon source. nih.gov
Integration with Associated Enzymatic Pathways (e.g., Gluconate Dehydratase, Aldolases)
Once inside the cell, the imported KDG is funneled into central metabolism through the action of other enzymes. In the context of the ED pathway, KDG is a substrate for KDG aldolase, which cleaves it into pyruvate and glyceraldehyde. nih.govnih.govnih.gov In the semi-phosphorylative variant, KDG is first acted upon by KDG kinase to form KDPG, which is then cleaved by KDPG aldolase. nih.govfrontiersin.orgnih.gov
The degradation of alginate, a major polysaccharide in brown seaweed, also converges on KDG. Alginate-assimilating bacteria secrete alginate lyases that depolymerize alginate into unsaturated monosaccharides, which are then converted to KDG. nih.govresearchgate.net This KDG is then transported into the cell via KDG permease and catabolized through the ED pathway. nih.govresearchgate.net For instance, in the alginate-assimilating bacterium Flavobacterium sp. strain UMI-01, KDG is phosphorylated to KDPG by KDG kinase and then cleaved by KDPG aldolase. nih.govdntb.gov.ua
Impact on Microbial Carbon Source Utilization and Growth Phenotypes
The presence and activity of KDG permease directly influence a microbe's ability to grow on various carbon sources. Bacteria possessing this permease can efficiently scavenge KDG and related compounds from their environment, giving them a competitive advantage in ecosystems where plant or algal biomass is abundant.
In Pseudomonas plecoglossicida, an industrial producer of 2-keto-D-gluconate (2KGA), the deletion of the kguT gene, which encodes the KDG permease, results in the inability to utilize 2KGA as a carbon source for growth. mdpi.com This demonstrates the essential role of this transporter in the catabolism of this specific sugar acid.
Furthermore, in E. chrysanthemi, the ability to import pectin degradation products via KDG permease is directly linked to its pathogenic lifestyle. nih.govebi.ac.uk By efficiently utilizing the host's cell wall components, the bacterium can proliferate and cause soft-rot disease. researchgate.net The regulation of kdgT expression ensures that the permease is synthesized when pectin-derived inducers are present, allowing the bacterium to adapt its metabolism to the available resources in the plant tissue. nih.gov
Growth on KDG as a Sole Carbon Source
The capacity to utilize 2-keto-3-deoxygluconate (B102576) (KDG) as a sole carbon and energy source is not universal among bacteria and often depends on the regulation of the KDG uptake system. In many bacteria, the expression of the kdgT gene, which encodes the KDG permease, is tightly controlled.
In wild-type Escherichia coli K-12, for instance, the cells are typically unable to grow on externally supplied KDG because the transport system for it is repressed. nih.gov However, mutant strains with a derepressed KDG uptake system can utilize KDG as their only source of carbon for growth. nih.gov This derepression is often a result of mutations in the kdgR gene, a negative regulator of the kdg regulon which includes the kdgT gene. nih.gov Once transported into the cell, KDG is phosphorylated by KDG kinase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, intermediates that feed into central metabolism. nih.gov
The phytopathogenic bacterium Erwinia chrysanthemi provides another example of the importance of KDG permease. This organism can break down pectin, a major component of plant cell walls, into various compounds, including KDG. The KDG permease in E. chrysanthemi is essential for the uptake of these degradation products, allowing the bacterium to use them as a source of carbon and energy. ebi.ac.uk Interestingly, in wild-type E. chrysanthemi, the synthesis of the KDG permease is not induced by external KDG itself, but rather by galacturonate and polygalacturonate, the initial substrates of pectin degradation. However, regulatory mutants have been identified that can grow on KDG as the sole carbon source.
The kinetic properties of the 2-keto-3-deoxygluconate permease have been studied in thermosensitive mutants of E. coli K-12. These studies have provided insights into the efficiency of KDG transport, as detailed in the table below.
| Kinetic Parameter | Value | Organism/Condition |
| Apparent Km for KDG | ~0.5 mM - 1.0 mM | E. coli K-12 thermosensitive mutant (25 to 40 °C) nih.gov |
| Optimal Temperature for Vmax (KDG influx) | 34 °C | E. coli K-12 thermosensitive mutant nih.gov |
| Optimal Temperature for Vmax (KDG influx) | 38 °C | E. coli K-12 wild-type nih.gov |
This table presents kinetic data for the this compound in Escherichia coli K-12, highlighting the affinity of the transporter for its substrate and the optimal temperatures for its activity.
Competitive Advantage in Diverse Carbon Environments
The presence and regulation of the this compound confer a significant competitive advantage to bacteria, particularly those inhabiting environments with a diverse and fluctuating availability of carbon sources. The ability to utilize alternative carbon sources like KDG allows these microorganisms to thrive when more readily metabolizable sugars, such as glucose, are scarce.
Bacteria have developed sophisticated regulatory networks, such as carbon catabolite repression (CCR), to prioritize the use of energetically more favorable carbon sources. In the presence of a preferred substrate like glucose, the expression of genes involved in the transport and metabolism of less-preferred carbon sources, including KDG, is often repressed. This ensures that the cell allocates its resources to the most efficient metabolic pathway. For example, in Pseudomonas putida, a versatile soil bacterium, growth is fastest on succinate, followed by gluconate and glucose, with KDG being the least preferred among these substrates. mdpi.com This demonstrates a clear hierarchy in carbon source utilization.
The regulation of the KDG permease is a key element of this competitive strategy. In E. coli, external KDG does not typically induce its own transport system. nih.gov However, the system can be induced by other compounds derived from the degradation of more complex polysaccharides, such as D-galacturonate from pectin. nih.gov This allows the bacterium to prepare for the uptake of KDG, which is a downstream product of pectin catabolism. This anticipatory regulation is a hallmark of an efficient metabolic strategy, enabling the organism to rapidly switch to utilizing KDG once the primary substrates are depleted.
This ability to scavenge for and utilize a wide array of carbon sources, including sugar derivatives like KDG, is a crucial survival mechanism for bacteria. nih.gov It allows them to colonize diverse ecological niches where they may face intense competition for limited nutrients. The this compound is, therefore, not just a simple transporter but a vital component of the metabolic flexibility that underpins the ecological success of many bacterial species.
| Carbon Source | Growth Preference in Pseudomonas putida KT2440 |
| Succinate | Most Preferred |
| Gluconate | Preferred |
| Glucose | Less Preferred |
| 2-Ketogluconate (2KGA) | Least Preferred mdpi.com |
This table illustrates the hierarchy of carbon source preference in Pseudomonas putida KT2440, indicating that 2-ketogluconate is a less favored substrate compared to others.
Ecological and Evolutionary Aspects of 2 Keto 3 Deoxygluconate Permease
Phylogenetic Distribution and Diversity of kdgT Homologs across Prokaryotes
Homologs of the kdgT gene are widely distributed throughout the prokaryotic domain, underscoring the importance of KDG as a metabolic intermediate in various ecological contexts.
The kdgT gene and its corresponding permease are not confined to a single bacterial lineage; they are found in both Gram-negative and Gram-positive bacteria. ebi.ac.uk This broad distribution suggests an ancient origin for this transport system or its effective dissemination across different bacterial phyla. Characterized examples include the KDG permease in the Gram-negative plant pathogen Erwinia chrysanthemi (now reclassified as Dickeya chrysanthemi) and the Gram-positive soil bacterium Bacillus subtilis. ebi.ac.uk The presence of this permease in such diverse bacteria highlights its role in fundamental metabolic pathways that transcend the structural differences between Gram-positive and Gram-negative cell envelopes.
Table 1: Distribution of Characterized kdgT Homologs in Prokaryotes
| Organism | Gram Stain | Ecological Niche | Reference |
|---|---|---|---|
| Dickeya chrysanthemi (formerly Erwinia chrysanthemi) | Gram-Negative | Plant Pathogen | ebi.ac.uk |
| Bacillus subtilis | Gram-Positive | Soil Bacterium | ebi.ac.uknih.gov |
| Pseudomonas plecoglossicida | Gram-Negative | Industrial Fermentation, Environmental | mdpi.com |
| Escherichia coli | Gram-Negative | Gut Commensal, Pathogen | nih.gov |
Comparative analysis of 2-keto-3-deoxygluconate (B102576) permease sequences reveals a family of transporters with conserved structural features essential for their function, alongside variable regions that may reflect adaptation to specific substrates or regulatory mechanisms. These proteins are part of the major facilitator superfamily (MFS) of transporters, which are characterized by a common structural fold.
In the plant pathogen D. chrysanthemi, the KdgT permease is a key component of the pectinolysis pathway, allowing the bacterium to import and utilize degradation products from the plant cell wall as a source of carbon and energy. ebi.ac.uk The system in D. chrysanthemi has been studied in detail, revealing specific kinetic properties. nih.gov For instance, the transporter exhibits saturation kinetics with an apparent Michaelis constant (Km) of 0.52 mM for 2-keto-3-deoxygluconate. nih.gov It also shows a low-affinity uptake for glucuronate. nih.gov The synthesis of the permease is induced by galacturonate and polygalacturonate, the breakdown products of pectin (B1162225). nih.gov
In Pseudomonas species, such as P. plecoglossicida, the kguT gene (a homolog of kdgT) is part of the 2-ketogluconate utilization operon (kgu operon), which also includes genes for a kinase (kguK), an epimerase (kguE), and a reductase (kguD). mdpi.com This genetic organization ensures the coordinated expression of all proteins required for the catabolism of 2-ketogluconate. The expression of this operon is controlled by the transcriptional regulator PtxS, with 2-ketogluconate acting as an effector molecule that derepresses the system. mdpi.com
Table 2: Comparative Biochemical Properties of KDG Permease
| Property | Dickeya chrysanthemi | Notes |
|---|---|---|
| Gene | kdgT | Encodes the transport system for ketodeoxyuronates. nih.gov |
| Apparent Km | 0.52 mM (for 2-keto-3-deoxygluconate) | Measured at 30°C and pH 7. nih.gov |
| Competitive Inhibitors | 5-Keto-4-deoxyuronate (Ki = 0.11 mM), 2,5-diketo-3-deoxygluconate (Ki = 0.06 mM) | These compounds compete with KDG for binding to the permease. nih.gov |
| Inducers | Galacturonate, Polygalacturonate | KDG itself does not induce the expression of kdgT in the wild-type strain. nih.gov |
| Regulatory Genes | kdgR (repressor), CRP (activator) | Expression is controlled by a complex regulatory network. nih.govnih.gov |
Evolutionary Pressures Shaping KDG Permease Function
The function and regulation of KDG permease have been molded by strong evolutionary pressures related to the specific lifestyles and environments of different bacteria. nih.gov
The evolution of KDG permease is closely tied to the ecological niche of the organism. In plant pathogens like D. chrysanthemi, the ability to efficiently transport pectin degradation products is a critical virulence factor. nih.gov Pectin is a major structural polysaccharide in the primary cell walls of plants, and its degradation provides a rich source of nutrients for invading bacteria. The kdgT gene in D. chrysanthemi is part of a sophisticated regulatory network that is activated in the presence of plant-derived compounds, allowing the bacterium to thrive within the host plant. nih.gov The expression of kdgT is positively regulated by the cyclic AMP receptor protein (CRP), a global regulator of catabolic genes, and repressed by KdgR, ensuring that the permease is synthesized only when pectin-derived substrates are available. nih.gov
Soil bacteria, such as Bacillus subtilis, also possess kdgT homologs, reflecting the prevalence of decaying plant material in the soil environment. ebi.ac.uk For these saprophytic organisms, the ability to utilize complex carbohydrates like pectin is crucial for survival in a competitive environment. Plant-pathogenic bacteria that persist in the soil between disease outbreaks, such as Ralstonia solanacearum, exhibit distinct patterns of gene expression to adapt to this environment. They activate specific genes, often related to the degradation of aromatic compounds and adaptation to oxidative stress, to survive in the absence of a host. The presence and regulation of transporters like KDG permease are likely critical components of this adaptive strategy, allowing the bacteria to utilize available carbon sources in the soil.
Horizontal gene transfer (HGT) is a fundamental process in prokaryotic evolution, facilitating the rapid acquisition of new genetic material and enabling adaptation to new environments. nih.govyoutube.com The widespread but patchy distribution of kdgT homologs across diverse bacterial phyla suggests that HGT has played a significant role in its dissemination. nih.gov Bacteria can acquire genes through three primary mechanisms: transformation (uptake of free DNA from the environment), conjugation (direct transfer of DNA between cells), and transduction (transfer of DNA by bacteriophages). youtube.comyoutube.comyoutube.com
The acquisition of a metabolic pathway, such as the one for KDG utilization, can provide a significant selective advantage, allowing a bacterium to colonize a new niche or outcompete its neighbors. youtube.com Once acquired, the kdgT gene can undergo diversification through mutation and selection, leading to "fine-tuning" of the permease's function to better suit the organism's specific metabolic needs and environment. nih.gov This could involve changes in substrate specificity, transport affinity, or regulatory control. For example, regulatory mutations in the operator region of kdgT or in the kdgR repressor gene have been shown to allow D. chrysanthemi to grow on 2-keto-3-deoxygluconate as a sole carbon source, a condition under which the wild-type gene is not expressed. nih.gov
Implications for Microbial Fitness and Survival
The presence of a functional 2-keto-3-deoxygluconate permease has significant positive implications for the fitness and survival of a microorganism. By enabling the uptake of KDG, the permease expands the range of carbon sources that a bacterium can metabolize. This metabolic flexibility is a key determinant of survival, particularly in environments where preferred energy sources like glucose may be scarce.
For plant pathogens, the ability to utilize pectin-derived compounds directly contributes to their virulence and ability to proliferate within a host. ebi.ac.uk For soil-dwelling saprophytes, it allows them to effectively compete for nutrients released from decaying plant matter. In essence, the KDG permease is a tool that allows bacteria to exploit a common and abundant biopolymer, thereby enhancing their ability to survive, grow, and reproduce in a wide variety of ecological settings. The evolution and dissemination of this transport system are testaments to the continuous adaptation of prokaryotes to their chemical environments.
Contribution to Competitive Growth and Niche Specialization
The presence and regulation of this compound are critical for the ability of some bacteria to thrive in specialized environments by allowing them to utilize carbon sources that may be unavailable to competing microbes. A prime example of this is observed in the phytopathogenic bacterium Dickeya chrysanthemi (formerly Erwinia chrysanthemi). This bacterium can break down pectin, a major component of plant cell walls. The degradation of pectin produces various compounds, including 2-keto-3-deoxygluconate (KDG). The this compound, encoded by the kdgT gene, is responsible for transporting these degraded pectin products into the bacterial cell, where they can be used as a source of carbon and energy. nih.govebi.ac.uk
The expression of this permease is not constitutive; instead, it is induced by substrates derived from pectin, such as galacturonate and polygalacturonate. nih.gov This regulatory mechanism ensures that the bacterium only expends energy producing the permease when a suitable substrate is present in its environment, which is a hallmark of efficient resource utilization. By being able to metabolize pectin components, bacteria possessing this permease can colonize and thrive in plant-based niches, facing less competition from organisms that lack this capability. This specialization allows for more effective growth in environments rich in decaying plant matter.
In D. chrysanthemi, while the bacterium can grow on 2,5-diketo-3-deoxygluconate, it cannot utilize externally provided 2-keto-3-deoxygluconate unless specific mutations occur in its regulatory systems. nih.gov This highlights the tight control over the uptake of these compounds and the specialized nature of this metabolic pathway. The ability of the permease to also transport glucuronate, albeit with a lower affinity, further broadens the range of plant-derived carbohydrates that can be utilized, enhancing the bacterium's competitive fitness within its niche. nih.gov
Table 1: Substrate Specificity and Regulation of this compound in Dickeya chrysanthemi
| Parameter | Finding | Implication for Niche Specialization |
|---|---|---|
| Primary Substrate | Degraded pectin products (e.g., 2-keto-3-deoxygluconate) | Allows the bacterium to utilize a specific carbon source abundant in plant environments. nih.govebi.ac.uk |
| Inducers | Galacturonate, Polygalacturonate | Ensures the permease is synthesized only when plant material is available to be metabolized. nih.gov |
| Growth on KDG | Wild-type cannot grow on external 2-keto-3-deoxygluconate. | Suggests a highly regulated system adapted to internal production from pectin breakdown rather than scavenging from the environment. nih.gov |
| Other Substrates | Can mediate the uptake of glucuronate with low affinity. | Broadens the range of usable plant-derived carbon sources. nih.gov |
Role in Adaptation to Environmental Stress (e.g., Cold Storage in Bacillus cereus spores)
Beyond its role in competitive nutrient acquisition, this compound has been implicated in the adaptation of some bacteria to environmental stressors. A notable instance is its involvement in the response of Bacillus cereus spores to cold storage. B. cereus is a spore-forming bacterium that can cause food poisoning, and its spores are known for their ability to survive pasteurization and other food preservation methods. nih.gov
During cold storage (4°C) in the presence of certain ions like sodium, B. cereus spores exhibit changes in their thermal resistance. nih.gov A study investigating the molecular mechanisms behind these changes found that specific genes were upregulated in the spores, indicating that they are not entirely dormant under these conditions. nih.gov Among the significantly upregulated genes was the gene encoding this compound (BC_4841). nih.gov
The upregulation of this permease, along with others like uracil (B121893) permease, suggests a potential increase in the permeability of the spore's inner membrane. nih.gov This increased permeability could account for the observed increase in the uptake of sodium ions, which in turn leads to a reduction in the spore's thermal resistance. nih.gov This finding is significant as it demonstrates a molecular response within the spore to cold stress that affects its other resistance properties. While the precise role of KDG transport in this adaptive response is not fully elucidated, its increased expression is a clear component of the spore's physiological changes during cold storage.
Table 2: Differential Gene Expression in Bacillus cereus Spores During Cold Storage (4°C) in Sodium Phosphate Buffer
| Gene | Encoded Protein | Regulation | Significance |
|---|---|---|---|
| BC_4841 | This compound | Upregulated | Suggests a role in altering membrane permeability and ion transport during cold stress. nih.gov |
| BC_3890 | Uracil permease | Upregulated | Contributes to the potential increase in spore permeability. nih.gov |
| BC_1581 | Mg2+ P-type ATPase-like protein | Upregulated | May be involved in ion transport and maintaining cellular homeostasis under stress. nih.gov |
| BC_0815 | ABC transporter ATP-binding protein | Upregulated | Indicates active transport processes are occurring within the spore during cold storage. nih.gov |
This adaptive response highlights the multifaceted roles of transport proteins like this compound, extending their function from simple nutrient uptake to contributing to the complex stress responses that enable bacterial survival in challenging environments.
Advanced Research Methodologies and Emerging Directions in 2 Keto 3 Deoxygluconate Permease Research
Omics Approaches for Comprehensive Pathway Analysis
Modern high-throughput "omics" technologies have revolutionized the study of metabolic pathways by providing a system-wide view of molecular activities. For KDG permease, these approaches are crucial for contextualizing its function within the broader network of cellular metabolism.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers powerful insights into the regulation of KDG permease gene expression. By profiling gene expression, researchers can identify the conditions and regulatory factors that control the synthesis of this transporter.
In the phytopathogenic bacterium Erwinia chrysanthemi, the gene encoding KDG permease is designated as kdgT. nih.gov Transcriptomic studies have revealed that the expression of kdgT is not induced by its direct substrate, KDG, in wild-type strains. nih.gov Instead, its synthesis is induced by pectin (B1162225) degradation products such as galacturonate and polygalacturonate. nih.gov This indicates a sophisticated regulatory network where the bacterium anticipates the availability of KDG by sensing upstream molecules in the pectin catabolism pathway.
Further transcriptomic analysis, often involving the creation of gene fusions (e.g., kdgT-lacZ), allows for the precise quantification of gene expression in response to different stimuli. nih.gov Such studies have been instrumental in identifying and characterizing regulatory genes, like kdgR, which acts as a repressor controlling the expression of kdgT. nih.gov In archaea like Sulfolobus tokodaii, gene cluster analysis based on genomic and transcriptomic data has helped identify the gene for the related enzyme 2-keto-3-deoxygluconate (B102576) kinase (KDGK), providing clues to the coordinated regulation of the entire metabolic pathway. nih.gov
Metabolomics involves the comprehensive measurement of all metabolites within a biological sample, providing a direct snapshot of physiological activity. This approach is invaluable for understanding the functional consequences of KDG permease activity on the cell's metabolic state. By quantifying the intracellular and extracellular concentrations of KDG and related compounds, metabolomics can determine the rate of KDG uptake and its subsequent flow, or flux, through metabolic pathways like the Entner-Doudoroff pathway. hmdb.canih.gov
Untargeted metabolomics studies can identify and quantify a wide range of compounds, including various keto acids, which can reveal the broader metabolic context in which KDG permease operates. nih.gov For instance, analyzing the metabolic profiles of wild-type versus mutant strains (e.g., those with a non-functional KDG permease) under specific growth conditions can precisely define the permease's role in cellular carbon and energy metabolism. These analyses have confirmed that KDG is a key intermediate in the breakdown of sugars and sugar polymers in many organisms. frontiersin.org
Advanced Biochemical and Biophysical Characterization
Beyond systems-level analysis, a detailed understanding of KDG permease requires precise biochemical and biophysical characterization of its transport activity and its interaction with other enzymes in the pathway.
The functional properties of KDG permease are defined by its transport kinetics. Quantitative analysis provides crucial parameters that describe the efficiency and specificity of the transporter. In Erwinia chrysanthemi, the KDG uptake reaction exhibits saturation kinetics, a hallmark of carrier-mediated transport. nih.gov Detailed kinetic studies have determined the apparent Michaelis constant (Km) for 2-keto-3-deoxygluconate, which represents the substrate concentration at which the transport rate is half of its maximum. Additionally, the inhibition constant (Ki) for competitive inhibitors has been measured, providing insights into the transporter's substrate specificity. nih.gov
Table 1: Kinetic Parameters of 2-Keto-3-deoxygluconate Permease in Erwinia chrysanthemi
| Parameter | Substrate/Inhibitor | Value | Conditions | Reference |
|---|---|---|---|---|
| Apparent Km | 2-keto-3-deoxygluconate | 0.52 mM | pH 7.0, 30°C | nih.gov |
| Ki | 5-Keto-4-deoxyuronate | 0.11 mM | Competitive Inhibitor | nih.gov |
These kinetic values are fundamental for building accurate models of metabolic flux and for comparing the permease's function across different species or environmental conditions.
Isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.gov This method involves supplying cells with a substrate enriched with a stable isotope, such as carbon-13 (13C) or deuterium (B1214612) (2H). sciforum.net As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates and final products.
Mass spectrometry (MS) is then used to detect and quantify the mass shift in these metabolites, allowing researchers to trace their biochemical origins and measure pathway activity. nih.govnih.gov For instance, by growing bacteria on 13C-labeled glucose, which is eventually converted to KDG, researchers can track the labeled carbon atoms as they are transported into the cell by KDG permease and funneled into central metabolism. nih.gov This approach provides definitive evidence of pathway connectivity and allows for the quantification of flux, revealing how much of a particular metabolic pool is derived from the KDG pathway versus other intersecting pathways. sciforum.net This technique is highly complementary to transcriptomic and proteomic data, linking gene expression to actual metabolic function.
The activity of KDG permease itself (a transport process) can be challenging to measure directly. Therefore, its function is often assessed indirectly by measuring the activity of downstream, or "linked," enzymes. A common method is a coupled spectrophotometric assay that measures the formation of a product several steps down the pathway.
Once KDG is transported into the cell, it is phosphorylated by 2-keto-3-deoxygluconate kinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govnih.gov KDPG is then cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov The production of pyruvate can be monitored spectrophotometrically by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction. In the presence of NADH, LDH reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. frontiersin.orgnih.gov This oxidation leads to a decrease in absorbance at 340 nm, which can be measured over time. nih.gov The rate of this absorbance decrease is directly proportional to the rate of pyruvate production, which in turn reflects the activity of the preceding enzymes and, ultimately, the rate of KDG transport into the cell.
Table 2: Components of a Linked Spectrophotometric Assay for KDG Pathway Activity
| Component | Role in Assay | Reference |
|---|---|---|
| 2-keto-3-deoxygluconate (KDG) | Initial substrate, transported by the permease. | nih.gov |
| ATP | Co-substrate for KDG Kinase. | nih.gov |
| KDG Kinase | Converts KDG to KDPG. | nih.gov |
| KDPG Aldolase | Cleaves KDPG to produce pyruvate. | nih.gov |
| NADH | Co-substrate for LDH; its oxidation is monitored. | frontiersin.orgnih.gov |
This coupled assay provides a robust and quantitative method for studying the biochemical activity of the entire KDG uptake and initial catabolism pathway.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-keto-3-deoxygluconate | KDG |
| 2-keto-3-deoxy-6-phosphogluconate | KDPG |
| 2,5-diketo-3-deoxygluconate | |
| 5-Keto-4-deoxyuronate | |
| Adenosine triphosphate | ATP |
| Galacturonate | |
| Glyceraldehyde-3-phosphate | GAP |
| Lactate | |
| Nicotinamide adenine (B156593) dinucleotide (reduced) | NADH |
| Nicotinamide adenine dinucleotide (oxidized) | NAD+ |
| Polygalacturonate | |
| Pyruvate | |
| Glucuronate |
Biotechnological Applications and Metabolic Engineering Strategies
KDG is an important intermediate in microbial metabolism and has potential as a platform chemical. Consequently, manipulating KDG permease activity and engineering microbes for KDG production are active areas of research.
Metabolic engineering aims to rewire the metabolism of microorganisms to optimize the production of desired compounds like KDG. One key strategy involves blocking the further metabolism of KDG to force its accumulation.
A patented approach involves the genetic modification of filamentous fungi, such as Aspergillus niger. google.com By reducing the activity of the enzyme 2-keto-3-deoxy-gluconate (KDG) aldolase, which naturally breaks down KDG, the intracellular concentration of KDG can be significantly increased. google.com This can be achieved through various mutation techniques targeting the KDG aldolase gene or its regulatory elements. google.com
Another strategy involves the enzymatic synthesis of KDG from more readily available substrates. For example, the gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax has been recombinantly overproduced in E. coli. nih.gov This thermostable enzyme efficiently and stereochemically converts D-gluconate into KDG, providing a simple, scalable biocatalytic method for its production. nih.gov
| Organism | Engineering Strategy | Target Enzyme | Outcome |
| Aspergillus niger | Reduced enzyme activity via genetic modification. google.com | 2-Keto-3-deoxy-gluconate (KDG) aldolase. google.com | Increased accumulation of KDG. google.com |
| Escherichia coli | Recombinant overexpression of a heterologous enzyme. nih.gov | Gluconate dehydratase (from Thermoproteus tenax). nih.gov | Biocatalytic production of KDG from D-gluconate. nih.gov |
Controlling the uptake of KDG is crucial in biotechnological processes. In some applications, enhanced uptake is desirable, while in others, preventing uptake is necessary. The activity of KDG permease is primarily controlled at the genetic level through transcriptional regulation.
In bacteria like E. coli and Erwinia chrysanthemi, the gene encoding KDG permease, kdgT, is part of the kdg regulon. nih.govnih.gov This regulon is negatively controlled by a repressor protein, KdgR. uniprot.orgnih.gov The binding of an inducer molecule to KdgR prevents it from binding to the operator DNA, allowing the transcription of kdgT and other genes in the regulon.
Strategies to modulate permease activity include:
Derepression of the Permease: Creating mutations in the kdgR gene or in the operator region of the kdgT gene can lead to the constitutive (continuous) expression of the KDG permease. nih.govnih.gov This ensures that the permease is produced even in the absence of a natural inducer, which can be beneficial for strains designed to utilize KDG as a carbon source. nih.govnih.gov
Inactivation of the Permease: For strains engineered to produce and secrete KDG, it is often necessary to prevent the re-uptake of the product. This can be achieved by knocking out the kdgT gene, thereby inactivating the transport system.
Biochemical studies of the KDG permease in Erwinia chrysanthemi have provided key kinetic parameters that are essential for designing and modeling metabolic processes. nih.gov
| Parameter | Value | Organism | Significance |
| Apparent Km for KDG | 0.52 mM | Erwinia chrysanthemi nih.gov | Indicates the substrate concentration at which the permease operates at half its maximum velocity. nih.gov |
| Ki for 5-Keto-4-deoxyuronate | 0.11 mM | Erwinia chrysanthemi nih.gov | Measures the inhibitory strength of a competing substrate. nih.gov |
| Ki for 2,5-diketo-3-deoxygluconate | 0.06 mM | Erwinia chrysanthemi nih.gov | Measures the inhibitory strength of another competing substrate. nih.gov |
Q & A
Q. Methodology :
- Use ortholog clustering tools (OrthoFinder) to compare cassettes with B. subtilis.
- Conduct knockout studies on gntP homologs and monitor growth on gluconate/KDG.
- Pair RNA-seq with substrate supplementation to map regulons.
How do structural analogs complicate inhibition studies of this compound?
Basic Research Focus
Competitive inhibitors (e.g., 5-keto-4-deoxyuronate) mimic substrate structure but require careful validation:
- Confirm inhibition kinetics via Michaelis-Menten plots and Ki calculations.
- Test off-target effects using glucuronate (low-affinity substrate) to rule out nonspecific binding .
Advanced Consideration : Use cryo-EM or molecular docking to visualize analog binding in the permease’s active site.
What comparative genomics approaches elucidate substrate specificity of kdgT homologs in Staphylococcus xylosus and Pectobacterium?
Advanced Research Focus
kdgT homologs in S. xylosus and Pectobacterium carotovorum suggest conserved roles in acidic sugar transport . Strategies include:
Phylogenetic profiling : Cluster kdgT with adjacent genes (e.g., isomerases, kinases) to infer pathway context.
Heterologous expression : Clone homologs into E. coli mutants and assay uptake of radiolabeled KDG/glucuronate.
Promoter analysis : Compare regulatory sequences (e.g., kdgR binding sites) to predict induction mechanisms.
How is this compound integrated into archaeal metabolic engineering?
Advanced Research Focus
In Sulfolobus solfataricus, KDG permease links to promiscuous enzymes like glucose dehydrogenase and aldolase, enabling synthetic pathways for chemical synthesis . Key steps:
Pathway reconstruction : Express Sulfolobus KDG permease in heterologous hosts (e.g., E. coli) with compatible kinases.
Metabolic flux analysis : Use 13C-labeled substrates to track KDG incorporation into products (e.g., erythroascorbic acid) .
Thermostability engineering : Leverage archaeal enzyme stability for high-temperature bioprocessing.
What methods resolve contradictory data on KDG permease’s role in pectin vs. alginate degradation?
Advanced Research Focus
While KDG is a pectin/alginate catabolite, pathway context varies:
Q. Resolution Strategies :
- Transcriptomics : Compare gene expression under pectin/alginate vs. KDG supplementation.
- Enzyme activity screens : Test permease affinity for pathway-specific intermediates (e.g., 4-deoxy-L-threo-5-hexosulose-uronate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
